2H-Furo(2,3-h)-1-benzopyran-2-one, 5,8-dimethyl-
Description
Structural Classification and Nomenclature of 2H-Furo[2,3-h]-1-benzopyran-2-one Derivatives
Positional Isomerism in Furanocoumarin Ring Systems
Furanocoumarins are bifurcated into linear and angular isomers based on the orientation of the fused furan ring relative to the coumarin core. Linear derivatives, such as psoralen, feature a furan ring fused at the C-6 and C-7 positions of the benzopyranone, resulting in a planar structure conducive to DNA intercalation. In contrast, angular isomers like angelicin exhibit a furan ring fused at the C-5 and C-6 positions, creating a bent topology that sterically hinders cross-linking with DNA.
The compound 2H-furo[2,3-h]-1-benzopyran-2-one belongs to the angular subclass due to its fusion at the C-2 and C-3 positions of the benzopyranone (equivalent to the C-5 and C-6 positions in alternative numbering systems). This angular configuration reduces photochemical cross-linking potential compared to linear analogs, as demonstrated in studies comparing angelicin and psoralen derivatives.
Table 1: Key Structural Differences Between Linear and Angular Furanocoumarins
| Feature | Linear (Psoralen-type) | Angular (Angelicin-type) |
|---|---|---|
| Furan Fusion Positions | C-6, C-7 | C-5, C-6 |
| DNA Interaction | Bifunctional cross-linker | Monofunctional adduct |
| Phototoxicity | High | Low |
| Representative Derivative | 8-Methoxypsoralen | 5-Methylangelicin |
Methyl Substitution Patterns in Benzopyranone Derivatives
Methyl groups at the C-5 and C-8 positions of the benzopyranone core introduce steric and electronic perturbations that modulate molecular interactions. In 5,8-dimethyl-2H-furo[2,3-h]-1-benzopyran-2-one, these substituents occupy positions adjacent to the furan oxygen (C-5) and the lactone carbonyl (C-8), respectively.
C-5 Methyl Group :
- Electronic Effects : The C-5 methyl donates electron density via inductive effects, potentially stabilizing the furan ring’s electrophilic sites. This substitution is analogous to 5-methylangelicin, which exhibits enhanced photosensitizing activity compared to unsubstituted angelicin.
- Steric Influence : Minimal steric hindrance is expected at C-5 due to its position distal to the furan-coumarin junction.
C-8 Methyl Group :
- Conformational Restriction : Proximity to the lactone carbonyl (C-2) may restrict rotational freedom, favoring a planar conformation that enhances π-π stacking with aromatic biological targets.
- Solubility Impact : Hydrophobic interactions from the C-8 methyl could reduce aqueous solubility, as observed in oxypeucedanin derivatives.
Table 2: Comparative Effects of Methyl Substitution in Furanocoumarins
Data derived from .
Properties
CAS No. |
76605-65-7 |
|---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5,8-dimethylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C13H10O3/c1-7-5-11-10(6-8(2)15-11)13-9(7)3-4-12(14)16-13/h3-6H,1-2H3 |
InChI Key |
RINHXDAQQJHPOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(O2)C)C3=C1C=CC(=O)O3 |
Origin of Product |
United States |
Preparation Methods
General Approaches
The synthesis of fused furobenzopyranones such as 2H-furo(2,3-h)-1-benzopyran-2-one derivatives typically involves:
- Cyclization reactions of hydroxybenzopyran (coumarin) derivatives.
- One-pot procedures combining methylene compounds with one-carbon synthons in acidic media.
- Oxidative cyclization and dehydrogenation steps to form the furan ring fused to the benzopyran core.
These methods are designed to efficiently construct the heterocyclic framework with control over substitution patterns, including methyl groups at positions 5 and 8.
One-Pot Synthesis in Acetic Anhydride
A notable method involves a one-pot synthesis where an equimolar mixture of a methylene compound and a one-carbon synthon is heated in acetic anhydride, followed by addition of N-acylglycine and further heating. This process facilitates cyclization and ring fusion to yield fused pyran-2-ones, which can be tailored to produce 5,8-dimethyl substitution by choosing appropriate starting materials.
Procedure Summary:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Step 1 | Methylene compound + one-carbon synthon, heated in acetic anhydride | Initial cyclization |
| Step 2 | Addition of N-acylglycine, continued heating | Formation of fused pyran-2-one ring system |
| Workup | Evaporation of solvent, ethanol wash, filtration | Isolation of product |
This method is advantageous for its simplicity and relatively mild conditions, providing good yields of fused benzopyran derivatives.
Cyclization of 3-Hydroxycoumarin Derivatives
Another prominent route starts from 3-hydroxycoumarin, which undergoes reaction with substituted nitroethenes in the presence of piperidine and methanol. This reaction follows a Nef-type mechanism to afford furobenzopyranones with various substitutions, including methyl groups at positions corresponding to 5 and 8 on the benzopyran ring.
- Use of 3-hydroxycoumarin as a precursor.
- Reaction with 2-aryl-1-nitroethenes.
- Piperidine as base catalyst.
- Methanol as solvent.
- Formation of angular furobenzopyranones.
Comparative Data Table of Key Preparation Methods
Analytical and Spectroscopic Confirmation
The synthesized 2H-furo(2,3-h)-1-benzopyran-2-one derivatives, including 5,8-dimethyl substituted compounds, are typically characterized by:
- 1H NMR Spectroscopy: Disappearance of aromatic proton signals corresponding to unsubstituted benzopyran positions and appearance of singlets for methyl groups at 5 and 8 positions; characteristic singlets for furan ring protons.
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular formula.
- Melting Point Determination: Sharp melting points indicating purity.
- Infrared Spectroscopy: Presence of carbonyl (lactone) and aromatic C=C stretches.
- Elemental Analysis: Consistency with calculated values for C, H, and O.
These data confirm the successful synthesis and structural integrity of the target compound.
Summary and Outlook
The preparation of 2H-Furo(2,3-h)-1-benzopyran-2-one, 5,8-dimethyl- is well-established through multiple synthetic routes involving:
- One-pot cyclizations in acetic anhydride.
- Nef reaction-based cyclizations from 3-hydroxycoumarin.
- Etherification followed by base-induced cyclization.
- Catalytic oxidative cyclization employing transition metal catalysts.
Each method offers specific advantages in terms of simplicity, regioselectivity, and yield. The choice of method depends on available starting materials, desired substitution patterns, and scale of synthesis. Modern catalytic methods promise higher efficiency and milder conditions, facilitating the synthesis of complex derivatives for further biological evaluation.
Chemical Reactions Analysis
Types of Reactions
2H-Furo(2,3-h)-1-benzopyran-2-one, 5,8-dimethyl- undergoes various types of reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, propargyl bromide, and various sodium azides. The conditions often involve dry solvents and anhydrous environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide and sodium azides can lead to the formation of coumarin–triazole derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2H-Furo(2,3-h)-1-benzopyran-2-one, 5,8-dimethyl- exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action may involve the disruption of microbial cell membranes or inhibition of specific metabolic pathways.
Case Study : A study published in a pharmacological journal evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in microbial growth at concentrations of 50-100 µg/mL.
Anticancer Properties
The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
Case Study : In vitro studies on human breast cancer cell lines demonstrated that treatment with 2H-Furo(2,3-h)-1-benzopyran-2-one, 5,8-dimethyl- resulted in a dose-dependent decrease in cell viability. The compound appeared to activate apoptotic pathways through the upregulation of pro-apoptotic proteins.
Cosmetic Applications
Due to its unique chemical structure, this compound is also being explored in cosmetic formulations for its potential skin benefits. Its antioxidant properties may help protect against oxidative stress and improve skin hydration.
Formulation Studies
A recent study focused on developing topical formulations incorporating 2H-Furo(2,3-h)-1-benzopyran-2-one, 5,8-dimethyl-. The Box-Behnken design was employed to optimize formulation parameters such as stability and sensory properties.
| Formulation Component | Effect on Skin |
|---|---|
| Soy Lecithin | Improved consistency index and hydration |
| Phytantriol | Enhanced oiliness sensation |
| Cetearyl Alcohol | Contributed to rheological stability |
The experimental design revealed that formulations containing this compound exhibited superior moisturizing effects compared to control formulations without it .
Interaction Studies
Understanding the interaction of 2H-Furo(2,3-h)-1-benzopyran-2-one, 5,8-dimethyl- with biological targets is crucial for elucidating its therapeutic potential. Interaction studies often focus on binding affinities to enzymes or receptors involved in disease pathways.
Example Findings : Research has shown that this compound binds effectively to certain kinases implicated in cancer progression, suggesting a potential role as a therapeutic agent in targeted cancer therapies.
Mechanism of Action
The mechanism of action of 2H-Furo(2,3-h)-1-benzopyran-2-one, 5,8-dimethyl- involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 2H-Furo[2,3-h]-1-benzopyran-2-one derivatives:
Physicochemical Properties
Biological Activity
2H-Furo(2,3-h)-1-benzopyran-2-one, 5,8-dimethyl-, also known by its CAS number 76605-65-7, is a compound belonging to the benzopyrone family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C₁₃H₁₀O₃
- Molecular Weight : 214.22 g/mol
- Density : 1.286 g/cm³
- Boiling Point : 392.7 °C at 760 mmHg
- LogP : 3.156 (indicating moderate lipophilicity)
Antimicrobial Activity
Research has demonstrated that derivatives of benzopyrones exhibit significant antimicrobial properties. A study highlighted that various furobenzopyrone derivatives, including 2H-Furo(2,3-h)-1-benzopyran-2-one, 5,8-dimethyl-, showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity against S. aureus | Activity against E. coli | Activity against C. albicans |
|---|---|---|---|
| 5,8-Dimethylfurobenzopyrone | Significant | Moderate | Inactive |
| Other derivatives (6a, 6b) | High | High | Moderate |
The presence of the furan moiety combined with the benzopyrone structure was crucial for the observed antimicrobial activity. Compounds like 6a and 6b exhibited significant inhibition against S. aureus and E. coli .
Anti-inflammatory Properties
The anti-inflammatory potential of furobenzopyrones has been explored in various studies. One study reported that certain derivatives could inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism for their anti-inflammatory effects. This was supported by in vivo models where these compounds reduced edema and inflammation markers significantly compared to control groups .
Antioxidant Activity
The antioxidant capacity of 5,8-dimethyl-2H-furo(2,3-h)-1-benzopyran-2-one was assessed using DPPH radical scavenging assays. The results indicated that this compound effectively scavenged free radicals, demonstrating a strong correlation between its structure and antioxidant activity .
Case Studies
- Antimicrobial Efficacy : In a study published in the European Journal of Medicinal Chemistry, derivatives of benzopyrones were tested against various bacterial strains. The results showed that compounds with specific structural features exhibited enhanced antibacterial properties compared to traditional antibiotics .
- Inflammation Model : A recent investigation into the anti-inflammatory effects of benzopyrone derivatives utilized carrageenan-induced paw edema in rats. The administration of these compounds resulted in a significant reduction in paw swelling compared to untreated controls, indicating their potential as therapeutic agents for inflammatory conditions .
Q & A
Q. What are the recommended synthetic routes for 5,8-dimethyl-2H-furo(2,3-h)-1-benzopyran-2-one?
A cascade [3,3]-sigmatropic rearrangement/aromatization strategy has been successfully applied to synthesize structurally related furobenzopyran derivatives. For example, substituted benzofuran-phenol precursors undergo NaH-mediated cyclization in THF at 0°C, yielding fused benzopyran frameworks . While direct evidence for the 5,8-dimethyl variant is limited, analogous methods using methyl-substituted intermediates (e.g., methylbenzofuran derivatives) are viable. Optimization of substituent positioning and reaction stoichiometry is critical to avoid byproducts .
Q. How should researchers handle and store this compound safely in the lab?
Based on GHS classifications for structurally similar benzopyrans, the compound may pose risks of acute toxicity (oral, Category 4), skin/eye irritation (Category 2/2A), and respiratory irritation. Recommended precautions include:
Q. What spectroscopic and computational techniques are optimal for characterizing its structure?
- NMR : ¹H/¹³C NMR can resolve methyl group positions (δ 2.1–2.5 ppm for aromatic methyl) and furan-benzopyran coupling.
- HRMS : Confirm molecular weight (calc. for C₁₄H₁₂O₃: 228.23 g/mol) and isotopic patterns .
- XLogP3 : Estimate lipophilicity (predicted ~2.5) to guide solubility studies .
- Computational Tools : Discovery Studio for molecular geometry optimization and electronic property prediction .
Advanced Research Questions
Q. How do substituent positions (5,8-dimethyl vs. 4,9-dimethyl) affect photochemical reactivity under UV-A irradiation?
Substituent positioning significantly alters electronic transitions. For 4,9-dimethyl analogs (CAS 22975-76-4), UV-A activation induces crosslinking via furan ring opening, a property leveraged in photodynamic therapy. The 5,8-dimethyl variant likely exhibits redshifted absorption due to extended conjugation, but experimental validation is needed. Computational modeling (TD-DFT) can predict λmax shifts and excited-state reactivity .
Q. What computational methods predict its interaction with cytochrome P450 enzymes or other biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to CYP3A4 or DNA topoisomerases. Prioritize pharmacophore features like the furan oxygen and methyl groups for hydrophobic interactions.
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., topological PSA ~70 Ų suggests moderate permeability) .
Q. How can researchers resolve discrepancies in reported biological activities (e.g., antioxidant vs. phototoxic effects)?
Contradictions often arise from methodological variables:
- Purity : HPLC-MS validation (≥95% purity) is essential; impurities (e.g., angelicin derivatives) may confound assays .
- Assay Conditions : Antioxidant activity (e.g., DPPH scavenging) is pH- and solvent-dependent, while phototoxicity requires controlled UV-A exposure (e.g., 365 nm, 5 J/cm²) .
- Cell Models : Primary vs. immortalized cells exhibit varying ROS sensitivity. Standardize protocols using reference compounds (e.g., PD98059 for kinase inhibition assays) .
Q. What strategies mitigate degradation during long-term stability studies?
- Forced Degradation : Expose to accelerated conditions (40°C/75% RH, UV light) and monitor via LC-MS.
- Stabilizers : Co-formulate with antioxidants (e.g., BHT) or cyclodextrins to shield reactive sites.
- Degradant Identification : Isolate major degradation products (e.g., hydroxylated or demethylated derivatives) and characterize via HRMS/NMR .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions (THF, NaH) for cyclization steps to minimize hydrolysis .
- Safety : Follow OSHA HCS guidelines for handling acute toxins; implement spill kits with vermiculite/activated carbon .
- Data Reproducibility : Cross-validate findings using orthogonal assays (e.g., fluorescence-based ROS detection and comet assays for DNA damage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
